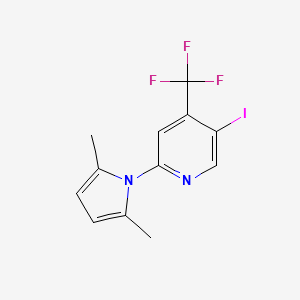
2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-iodo-4-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-iodo-4-(trifluoromethyl)pyridine is a complex organic compound that features a pyridine ring substituted with a pyrrole moiety, an iodine atom, and a trifluoromethyl group
Preparation Methods
The synthesis of 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-iodo-4-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One common synthetic route includes the formation of the pyrrole ring followed by the introduction of the iodine and trifluoromethyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-iodo-4-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The iodine atom in the compound can be substituted by other nucleophiles under appropriate conditions, such as using sodium azide or potassium cyanide. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be used in the study of biological pathways and interactions due to its unique structural properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-iodo-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-iodo-4-(trifluoromethyl)pyridine include:
2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethanol: This compound features a similar pyrrole ring but with an ethanol group instead of the iodine and trifluoromethyl groups.
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide: This compound has a similar pyrrole ring but with different substituents. The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C12H10F3IN2 |
|---|---|
Molecular Weight |
366.12 g/mol |
IUPAC Name |
2-(2,5-dimethylpyrrol-1-yl)-5-iodo-4-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C12H10F3IN2/c1-7-3-4-8(2)18(7)11-5-9(12(13,14)15)10(16)6-17-11/h3-6H,1-2H3 |
InChI Key |
NBKMUTHBGJPBRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1C2=NC=C(C(=C2)C(F)(F)F)I)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















